1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride
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Overview
Description
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dioxole ring substituted with difluoro groups, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with ethanamine under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. For instance, the compound can be synthesized by reacting 2,2-difluorobenzo[d][1,3]dioxole with ethanamine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-yl)ethanamine hydrochloride: Similar structure but with a different substitution pattern on the dioxole ring.
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)ethan-1-amine: Lacks the hydrochloride salt form.
Uniqueness
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10ClF2NO2 |
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Molecular Weight |
237.63 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H |
InChI Key |
CGCLCGPCTZEREL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)N.Cl |
Origin of Product |
United States |
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